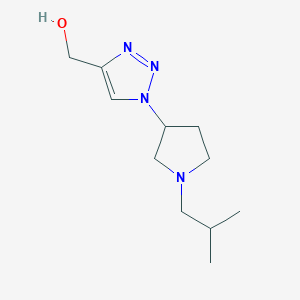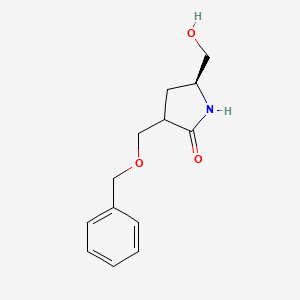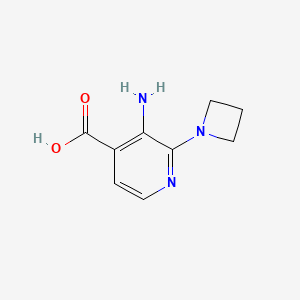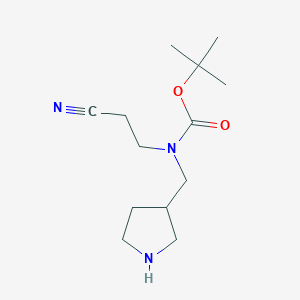
5-Chloro-2-isopropylthiophen-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-isopropylthiophen-3-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-isopropylthiophen-3-amine hydrochloride typically involves the chlorination of 2-isopropylthiophen-3-amine. One common method is the use of triphosgene as a chlorinating agent in the presence of a solvent like dichloromethane. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization, ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-isopropylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and amines.
Aplicaciones Científicas De Investigación
5-Chloro-2-isopropylthiophen-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-isopropylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The exact molecular pathways depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-isopropylthiophene: Similar in structure but lacks the amine group.
5-Bromo-2-isopropylthiophen-3-amine: Similar but contains a bromine atom instead of chlorine.
2-Isopropylthiophen-3-amine: Lacks the halogen substituent.
Uniqueness
5-Chloro-2-isopropylthiophen-3-amine hydrochloride is unique due to the presence of both chlorine and amine functional groups, which provide distinct reactivity and potential for diverse applications. The combination of these groups allows for unique interactions with biological targets and materials, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C7H11Cl2NS |
|---|---|
Peso molecular |
212.14 g/mol |
Nombre IUPAC |
5-chloro-2-propan-2-ylthiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-4(2)7-5(9)3-6(8)10-7;/h3-4H,9H2,1-2H3;1H |
Clave InChI |
XQLKWDSKFCNXBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(S1)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine](/img/structure/B15277390.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)


![4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane](/img/structure/B15277406.png)



![2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15277422.png)



